molecular formula C23H22O13 B190379 Quercetin 3-O-(6''-acetyl-glucoside) CAS No. 54542-51-7

Quercetin 3-O-(6''-acetyl-glucoside)

Cat. No. B190379
CAS RN: 54542-51-7
M. Wt: 506.4 g/mol
InChI Key: IGLUNMMNDNWZOA-UHFFFAOYSA-N
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Description

Quercetin 3-O-(6’'-acetyl-glucoside) is a member of flavonoids and a glycoside . It was identified in the green-leafed lettuce Lactuca sativum . It has been found to have high bioavailability and low toxicity .


Synthesis Analysis

Quercetin 3-O-(6’'-acetyl-glucoside) can be synthesized from a naturally abundant precursor, quercetin 3-O-glucoside, using metabolically engineered Escherichia coli . Another method involves the enzymatic bioconversion of rutin to quercetin-3-O-glucoside by Penicillium decumbens naringinase .


Molecular Structure Analysis

The molecular formula of Quercetin 3-O-(6’'-acetyl-glucoside) is C23H22O13 . Its molecular weight is 506.4 g/mol . The IUPAC name is [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate .


Chemical Reactions Analysis

Quercetin 3-O-(6’'-acetyl-glucoside) has been found to enter the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .


Physical And Chemical Properties Analysis

Quercetin 3-O-(6’'-acetyl-glucoside) is a glycoside and a member of flavonoids . It is a natural product found in Petasites japonicus, Cyclamen persicum, and other organisms . Despite the lipophilic nature of quercetin, the glycosylation of quercetin derivatives can boost hydrophilicity .

Scientific Research Applications

  • Antibacterial Activity : A study found that a flavonol glycoside similar to Quercetin 3-O-(6''-acetyl-glucoside) exhibits antibacterial activity against specific bacteria, highlighting its potential as an antibacterial agent (Waage & Hedin, 1985).

  • Antioxidant Properties : Research indicates that Quercetin 3-O-(6''-acetyl-glucoside) and its related compounds can protect cells from oxidative damage, showcasing its potential as an antioxidant in therapeutic applications (Zielińska, Gülden, & Seibert, 2003).

  • Cytotoxic Properties : A study investigated the cytotoxic properties of Quercetin 3-O-(6''-acetyl-glucoside) and related compounds, providing insights into their potential use in cancer therapy (Park et al., 2014).

  • Bioavailability Studies : Research on the bioavailability of quercetin glycosides, including Quercetin 3-O-(6''-acetyl-glucoside), indicates that these compounds are rapidly absorbed in humans, which is crucial for their effectiveness in dietary and therapeutic contexts (Olthof et al., 2000).

  • Pharmacological Effects in Cancer Prevention : Quercetin, including its glycosides, is noted for its potential in multitargeted cancer prevention, implicating its role in various molecular targets relevant to cancer (Murakami, Ashida, & Terao, 2008).

  • Intestinal Absorption and Metabolism : Studies indicate that the intestinal absorption and metabolism of quercetin glycosides significantly impact their biological effects, suggesting that modulation of these processes could enhance the efficacy of dietary quercetin (Murota & Terao, 2003).

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3/t15-,17-,19+,20-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLUNMMNDNWZOA-LNNZMUSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248342
Record name Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetin 3-O-(6''-acetyl-glucoside)

CAS RN

54542-51-7
Record name Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54542-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin 3-O-(6''-acetyl-glucoside)
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Quercetin 3-O-(6''-acetyl-glucoside)
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Quercetin 3-O-(6''-acetyl-glucoside)
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Quercetin 3-O-(6''-acetyl-glucoside)
Reactant of Route 5
Quercetin 3-O-(6''-acetyl-glucoside)
Reactant of Route 6
Quercetin 3-O-(6''-acetyl-glucoside)

Citations

For This Compound
89
Citations
MA Mustapa, M Taupik, NI Kadir - Journal of Pharmaceutical …, 2019 - researchgate.net
Waru plants have efficacy as medicine for smoothing urination, fertility signs, coughing and fever. This study aims to isolate and identify compound markers from the skin of waru stem as …
Number of citations: 3 www.researchgate.net
R Slimestad, K Hostettmann - Phytochemical analysis, 1996 - Wiley Online Library
The novel flavonol laricitrin 3‐O‐(6″‐acetyl)‐glucoside has been characterized in needles of Norway spruce (Picea abies) together with quercetin 3‐O‐(6″‐acetyl)‐glucoside, the 3‐O…
DN Olennikov, NI Kashchenko, NK Chirikova… - International Journal of …, 2017 - mdpi.com
IJMS | Free Full-Text | Isorhamnetin and Quercetin Derivatives as Anti-Acetylcholinesterase Principles of Marigold (Calendula officinalis) Flowers and Preparations Next Article in …
Number of citations: 72 www.mdpi.com
W Zheng, X Yang, B Dang, W Zhang, J Zhang… - Journal of Food …, 2023 - Springer
Partial postharvest dehydration is a common method used to make special wines. However, whether and how temperature, particular high temperature during postharvest dehydration …
Number of citations: 0 link.springer.com
K Grzelak-Błaszczyk, M Grzegorzewska, R Klewicki - LWT, 2021 - Elsevier
The aim of the study was to examine mass transport, retention, and migration of polyphenols of selected onion varieties during osmotic dehydration. The varieties Alonso F1, Hystore F1, …
Number of citations: 1 www.sciencedirect.com
MA Abdalla, I Famuyide, M Wooding, LJ McGaw… - Pharmaceutics, 2022 - mdpi.com
Selenium (Se) is an essential trace nutrient for humans and animals owing to its role in redox regulation, thyroid hormone control factors, immunity, inflammatory reactions, brain …
Number of citations: 2 www.mdpi.com
M Mikulic-Petkovsek, A Slatnar, F Stampar, R Veberic - Food Chemistry, 2012 - Elsevier
Berries and red fruits are rich dietary sources of polyphenols with reported health benefits. More than 50 different flavonols (glycosides of quercetin, myricetin, kaempferol, isorhamnetin, …
Number of citations: 266 www.sciencedirect.com
JH Park, HJ Kwon, DH Kwon, JB Park… - Korean Society for …, 2017 - cabdirect.org
Antioxidant activities of blackberry juice and aronia juice were enhanced when fermentation was performed by acetic acid bacteria. Acetobacter pasteurianus exhibited 19.84% …
Number of citations: 4 www.cabdirect.org
SK Yoo, JM Kim, U Lee, JY Kang, SK Park… - Current Issues in …, 2021 - mdpi.com
This study confirmed the ameliorating effect of immature persimmon (Diospyros kaki) ethanolic extract (IPEE) on neuronal cytotoxicity in amyloid beta (Aβ) 1–42 -induced ICR mice. The …
Number of citations: 2 www.mdpi.com
A Niekytė, L Raudonė - … досягнення фармацевтичної науки в створенні та …, 2021 - lsmu.lt
Introduction. Sea buckthorn (Hippophae rhamnoides L. family of Elaeagnaceae) leaves are an excellent source of bioactive compounds, such phenolic acids, tannins and flavonoids, …
Number of citations: 0 lsmu.lt

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